Cecropin P1
Description
Significance of Antimicrobial Peptides (AMPs) in Innate Immunity and Therapeutic Development
Antimicrobial peptides are essential effector molecules of the innate immune system, providing a first line of defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. frontiersin.orgnih.govnih.gov These peptides are generally small, cationic, and possess both hydrophobic and hydrophilic domains, allowing them to interact with and disrupt microbial membranes. mdpi.com Their role in immunity is not limited to direct killing of microbes; they also function as immunomodulators, influencing processes like inflammation and wound healing. frontiersin.orgmdpi.comtermedia.pl
The rise of multidrug-resistant (MDR) pathogens has spurred significant interest in AMPs as potential therapeutic agents. frontiersin.orgmdpi.com Their unique mechanisms of action, which often involve targeting the microbial membrane, make the development of resistance less likely compared to conventional antibiotics. mdpi.comnih.gov Consequently, AMPs are being extensively researched as new antibiotics, anti-inflammatory agents, and even as anticancer therapies. mdpi.comnih.gov
Overview of the Cecropin (B1577577) Family of Antimicrobial Peptides
The cecropins are a well-characterized family of linear, α-helical AMPs. mdpi.commdpi.com They were first discovered in the hemolymph of the giant silk moth, Hyalophora cecropia. nih.govwikipedia.org Members of the cecropin family are typically 31-39 amino acids in length and exhibit potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.comwikipedia.org
Structurally, cecropins generally consist of an amphipathic N-terminal α-helix and a more hydrophobic C-terminal α-helix, often connected by a flexible hinge region. mdpi.com This structure is crucial for their ability to permeabilize bacterial cell membranes, leading to cell lysis. nih.govwikipedia.org Besides insects, cecropin-like peptides have been identified in other organisms, including tunicates and nematodes. mdpi.com
Historical Perspective of Cecropin P1 Discovery and Initial Characterization
This compound was first isolated in 1989 from the small intestine of pigs (Sus scrofa) and was initially considered the first mammalian cecropin. nih.govpnas.orgpnas.org The research, led by a team at the University of Stockholm, identified a 31-residue peptide with strong antibacterial activity against Escherichia coli. nih.govpnas.org The structure of this peptide was confirmed through solid-phase synthesis. pnas.org
However, subsequent research corrected the origin of this compound. It was later confirmed that the peptide actually originates from the parasitic nematode Ascaris suum, which resides in the pig intestine. nih.govechelon-inc.com This finding reclassified this compound as a nematode-derived AMP. nih.gov Despite this correction, this compound remains one of the most well-characterized antimicrobial peptides and serves as a model for studying the structure and function of α-helical AMPs. nih.govacs.orgresearchgate.net
Initial studies demonstrated that this compound is a potent antibacterial agent. nih.gov It is produced as a larger precursor protein that undergoes processing to yield the mature, active peptide. nih.gov The peptide's sequence was determined, and its activity against various bacteria was documented, laying the groundwork for further investigation into its mechanism of action and potential applications. nih.govpnas.org
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIVBYDFWSFUFP-RJLJEYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H253N45O43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154846 | |
| Record name | Cecropin P1-LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125667-96-1 | |
| Record name | Cecropin P1-LI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cecropin P1-LI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Origin, Discovery, and Natural Occurrence of Cecropin P1
Re-evaluation of Cecropin (B1577577) P1 Source: From Mammalian to Nematode Origin
Cecropin P1 was initially identified as a mammalian antimicrobial peptide, isolated from the intestine of pigs (Sus scrofa) nih.govnih.gov. This discovery was significant as it suggested that cecropin-type peptides, previously known primarily from insects, were also part of the mammalian innate immune system. However, subsequent research led to a pivotal correction regarding its origin. The researchers who first reported its discovery later confirmed that this compound does not originate from the pig itself, but from the parasitic nematode Ascaris suum, a common roundworm found in the pig's intestine nih.govnih.govnih.gov.
This re-evaluation was a critical clarification in the study of antimicrobial peptides, correctly attributing the peptide to the invertebrate parasite rather than its mammalian host. The definitive evidence for its nematode origin was established through the analysis of transcripts in A. suum. Researchers found that some messenger RNAs (mRNAs) for a related cecropin, P4, contained a specific 22-nucleotide leader sequence known as SL1. This SL1 sequence is added to the 5' termini of most mature mRNAs in A. suum through a process called trans-splicing, a modification not reported in vertebrates nih.gov. This molecular evidence conclusively demonstrated that the cecropin was synthesized by the nematode.
| Timeline of this compound Origin Identification | |
| Initial Report | Identified as a mammalian antimicrobial peptide isolated from pig intestine. |
| Correction | Confirmed to originate from the pig intestinal parasitic nematode, Ascaris suum. |
| Confirming Evidence | Identification of nematode-specific SL1 leader sequence on cecropin transcripts in A. suum. |
Isolation and Characterization from Ascaris suum
Following the correction of its origin, research focused on isolating and characterizing this compound and related peptides directly from Ascaris suum. Using cDNA subtraction methods to search for bacteria-inducible transcripts in the nematode, researchers identified transcripts for this compound and discovered novel homologous peptides, which were designated Cecropins P2, P3, and P4 nih.gov. The expression of these cecropin transcripts was found to be positively induced by bacterial exposure, indicating their role in the nematode's immune response nih.govnih.gov.
Chemically synthesized Ascaris cecropins, including this compound, were characterized for their antimicrobial activity. They demonstrated a broad spectrum of bactericidal effects, proving effective against both Gram-positive and Gram-negative bacteria nih.gov. Furthermore, the peptides showed weak but detectable activity against certain yeasts nih.gov. The discovery of these additional cecropins (P2-P4) established a new family of bacteria-inducible antimicrobial peptides in the nematode Ascaris suum nih.gov.
| Bacteria Targeted by Ascaris Cecropins | Yeast Targeted by Ascaris Cecropins |
| Gram-Positive | Staphylococcus aureus |
| Bacillus subtilis | |
| Micrococcus luteus | |
| Gram-Negative | Pseudomonas aeruginosa |
| Salmonella typhimurium | |
| Serratia marcescens | |
| Escherichia coli |
Phylogenetic Relationship and Homology to Insect Cecropins
Cecropins were first discovered in insects, and the identification of this compound in a nematode prompted phylogenetic analyses to understand its evolutionary relationship to other known cecropins nih.govnih.gov. These studies have placed nematode cecropins within a broader family of cecropin-type peptides found in evolutionarily distant organisms, including insects and tunicates (e.g., styelin) nih.govnih.gov.
A key structural feature distinguishes the precursor proteins of Ascaris cecropins from those found in insects. The precursors of all Ascaris cecropins contain an acidic pro-region at their C-terminus, which is connected by a tetra-basic cleavage site nih.govnih.gov. This acidic pro-region is notably absent in the precursors of insect cecropins. However, a similar acidic C-terminal extension is present in the precursor for the tunicate cecropin-type peptide, styelin nih.govnih.gov.
This shared feature between nematode and tunicate cecropins suggests that the ancestral cecropin gene may have contained this acidic pro-region nih.govnih.gov. The absence of this region in insect cecropins indicates a possible divergence in their evolutionary pathway. Phylogenetic analysis also revealed that the genes for Cecropins P1, P2, P3, and P4 likely arose from gene duplication events that occurred before the evolutionary divergence of different species within the Ascarididae family, such as Ascaris lumbricoides and Toxocara canis, where this compound-like sequences have also been detected nih.govnih.gov.
| Feature | Nematode Cecropins (Ascaris suum) | Insect Cecropins | Tunicate Cecropins (Styelin) |
| Precursor Structure | Contains secretory signal, mature region, and an acidic C-terminal pro-region. | Contains secretory signal and mature region; lacks an acidic pro-region. | Contains secretory signal, mature region, and an acidic C-terminal pro-region. |
| Evolutionary Implication | The acidic pro-region may be an ancestral feature shared with tunicates. | The absence of the acidic pro-region suggests a later evolutionary divergence. | Shares the ancestral acidic pro-region feature with nematodes. |
Molecular Architecture and Structural Determinants of Cecropin P1 Activity
Primary Structure and Amino Acid Composition of Cecropin (B1577577) P1
Cecropin P1 is a 31-residue cationic peptide. nih.govresearchgate.net Its primary structure is characterized by a high content of basic and hydrophobic amino acids, which is a common feature among many antimicrobial peptides. mdpi.comresearchgate.net The specific sequence of this compound is SWLSKTAKKLENSAKKRISEGIAIAIQGGPR. glpbio.com The calculated theoretical isoelectric point (pI) of this compound is 11.07, indicating a strong net positive charge at physiological pH. novoprolabs.com This high positive charge is crucial for its initial interaction with the negatively charged components of bacterial membranes.
The amino acid sequence of this compound is highly conserved among related nematode cecropins, with 27 out of 31 residues being identical. nih.gov This high degree of conservation underscores the importance of the specific amino acid arrangement for its biological activity.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid | 3-Letter Code | 1-Letter Code |
| 1 | Serine | Ser | S |
| 2 | Tryptophan | Trp | W |
| 3 | Leucine | Leu | L |
| 4 | Serine | Ser | S |
| 5 | Lysine (B10760008) | Lys | K |
| 6 | Threonine | Thr | T |
| 7 | Alanine | Ala | A |
| 8 | Lysine | Lys | K |
| 9 | Lysine | Lys | K |
| 10 | Leucine | Leu | L |
| 11 | Glutamic Acid | Glu | E |
| 12 | Asparagine | Asn | N |
| 13 | Serine | Ser | S |
| 14 | Alanine | Ala | A |
| 15 | Lysine | Lys | K |
| 16 | Lysine | Lys | K |
| 17 | Arginine | Arg | R |
| 18 | Isoleucine | Ile | I |
| 19 | Serine | Ser | S |
| 20 | Glutamic Acid | Glu | E |
| 21 | Glycine (B1666218) | Gly | G |
| 22 | Isoleucine | Ile | I |
| 23 | Alanine | Ala | A |
| 24 | Isoleucine | Ile | I |
| 25 | Alanine | Ala | A |
| 26 | Isoleucine | Ile | I |
| 27 | Glutamine | Gln | Q |
| 28 | Glycine | Gly | G |
| 29 | Glycine | Gly | G |
| 30 | Proline | Pro | P |
| 31 | Arginine | Arg | R |
Secondary Structural Elements of this compound in Membrane-Mimetic Environments
The biological activity of this compound is closely linked to its ability to adopt a specific three-dimensional structure upon interacting with bacterial membranes. researchgate.net In aqueous solutions, this compound exists in a random coil conformation. nih.gov However, in membrane-mimetic environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), it undergoes a conformational transition to a predominantly α-helical structure. nih.govacs.orgscilit.com
In a membrane-like environment, this compound forms a long α-helix that spans almost its entire length, from Trp2 to Gln27. acs.org This extended helical structure is a key feature of its molecular architecture. scilit.com The α-helix of this compound exhibits a distinct amphipathic character, meaning it has both a hydrophobic and a hydrophilic face. researchgate.netscilit.com This amphipathicity is crucial for its interaction with and disruption of microbial membranes. researchgate.net The hydrophobic residues tend to face the nonpolar lipid acyl chains of the membrane, while the hydrophilic, positively charged residues interact with the negatively charged phospholipid head groups. encyclopedia.pubacs.org
This amphipathic α-helical structure is a common characteristic of many antimicrobial peptides and is fundamental to their membrane-disrupting mechanism. researchgate.netredalyc.org The stability and extent of this helical conformation can be influenced by the surrounding environment. researchgate.net For instance, the presence of salt can enhance the α-helical content of this compound. researchgate.net
Unlike many other cecropins, such as cecropin A and cecropin B, which possess a distinct helix-hinge-helix motif, structural studies of this compound in DPC micelles have shown no evidence of a flexible hinge region. researchgate.netacs.org In other cecropins, this hinge, often containing glycine or proline residues, is thought to provide the flexibility needed for the peptide to span and disrupt the bacterial membrane. encyclopedia.pubacs.org
However, this compound appears to adopt a single, continuous α-helical structure. acs.orgscilit.com An earlier study did suggest a potential bend-forming section around the Glu-Gly sequence, but more recent and detailed NMR studies in DPC micelles did not support the presence of a functional hinge. acs.orgscilit.com The absence of a prominent hinge in this compound suggests a different mode of interaction with the membrane compared to other members of the cecropin family. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the specific chemical features of a molecule contribute to its biological function. For this compound, these studies have involved creating and testing various analogues with modifications to the amino acid sequence and C-terminus to elucidate the roles of different structural components. researchgate.netmdpi.com
The modification of the amino acid sequence of this compound through substitutions or truncations has provided valuable insights into the determinants of its antimicrobial activity. The development of novel antimicrobial peptides often involves the substitution, deletion, or truncation of amino acid residues from a parent peptide. mdpi.comsci-hub.se
Studies on chimeric peptides combining parts of this compound and melittin (B549807) have shown that both the specific amino acid sequence and the direction of the amide bonds (and thus the helical dipole) are important for activity. nih.gov For example, a hybrid peptide, CP1(1-10)M(2-9) amide, exhibited broad-spectrum antibacterial activity. nih.gov Acetylation of the N-terminal amine in these hybrids led to a decrease in activity, highlighting the contribution of the free amine to the peptide's function. nih.gov
Research on other cecropins has demonstrated that even single amino acid changes, particularly in the hinge region, can significantly impact antimicrobial activity, sometimes by as much as 16-fold. acs.orgbucknell.edu While this compound lacks a distinct hinge, this highlights the sensitivity of cecropin activity to minor sequence alterations.
In the case of this compound, a study comparing the wild-type peptide with a C-terminally truncated analogue (CP1(1-29)) found only a slight reduction in antimicrobial activity for the truncated version. acs.org This suggests that the C-terminal residues Pro30 and Arg31 have a limited effect on the direct bactericidal action of this compound. nih.gov However, the C-terminal region was found to affect the peptide's DNA-binding capacity, suggesting an alternative or additional mechanism of action. researchgate.netnih.gov
Modification of the C-terminus with a cysteine residue to facilitate immobilization on surfaces has been shown to influence the peptide's secondary structure and orientation. dtic.mil When attached via a C-terminal cysteine, this compound tends to form an α-helical structure, whereas N-terminal attachment can lead to a random coil or a helical structure that lies down on the surface. dtic.mil
Lysine-Enriched Analogues and Selectivity Enhancement
The modification of antimicrobial peptides (AMPs) to improve their therapeutic potential is a significant area of research. A key goal is to enhance their selectivity, meaning to maximize their toxicity towards microbial pathogens while minimizing damage to host cells, such as red blood cells. One effective strategy for achieving this is the enrichment of the peptide sequence with lysine residues. Increasing the net positive charge through lysine substitution can bolster antimicrobial action, as the initial attraction to negatively charged bacterial membranes is a critical step in their mechanism. nih.govmdpi.com However, a simple increase in cationicity does not always correlate with better selectivity and can sometimes lead to higher toxicity against host cells. mdpi.com Therefore, the strategic placement of lysine residues to optimize the peptide's amphipathicity—the spatial separation of hydrophobic and hydrophilic residues—is crucial for enhancing selectivity. nih.govnih.gov
While specific research on lysine-enriched analogues of this compound is limited, extensive studies on a closely related cecropin A-melittin hybrid peptide, CM15, provide a clear model for this strategy. nih.govasm.org CM15 is a 15-residue peptide (CA(1-7)M(2-9)) that exhibits potent antimicrobial properties but also considerable toxicity to eukaryotic cells. nih.gov In its α-helical form, CM15 has a nearly ideal amphipathic structure. However, researchers identified nonpolar amino acids (alanine at position 10 and valine at position 14) located on the polar, hydrophilic face of the helix. asm.org By substituting these residues with lysine, a series of analogues with enhanced amphipathicity were created. asm.org
The findings from these studies were significant. Analogues enriched with lysine generally retained strong antimicrobial activity against various bacteria but showed a substantial reduction in hemolytic activity and toxicity toward cultured macrophage cells. nih.govnih.gov This inverse relationship between hydrophobicity and hemolytic activity was a strong trend. nih.gov Peptides containing two additional lysines, such as K410 (substitutions at residues 4 and 10) and K414 (substitutions at residues 4 and 14), were particularly noteworthy, exhibiting very low levels of hemolysis. asm.org
The improvement in selectivity is best quantified by the selectivity index, which is the ratio of the concentration causing 50% hemolysis (HC50) to the minimal inhibitory concentration (MIC) against a target bacterium. Several of the lysine-enriched analogues demonstrated vastly improved selectivity indices compared to the parent CM15 peptide. The analogue K410, for instance, displayed selectivity indices against E. coli and P. aeruginosa that were 10 to 20 times greater than that of CM15. nih.gov These results underscore that optimizing amphipathicity through strategic lysine substitution is a powerful method for designing peptide antibiotics with an improved therapeutic window. nih.gov
Another related strategy involves modifying the net charge of peptide sequences by substituting acidic amino acids. A study on the pro-regions of nematode cecropins, including that of this compound, demonstrated that converting acidic residues (glutamic acid, aspartic acid) to their neutral amide counterparts (glutamine, asparagine) could transform these non-antimicrobial sequences into potent, membrane-disrupting antimicrobial peptides. d-nb.info This acid-amide substitution effectively increases the net positive charge, successfully generating novel cationic antimicrobial peptides from natural, non-antimicrobial sequences. d-nb.info
The data below summarizes the activity of several lysine-enriched CM15 analogues against E. coli.
Table 1: Antimicrobial Activity and Selectivity of Lysine-Enriched CM15 Analogues
| Peptide | Sequence | MIC vs. E. coli (μM) | HC₅₀ (μM) | Selectivity Index (HC₅₀/MIC) |
|---|---|---|---|---|
| CM15 | KWKLFKKIGAVLKVL-NH₂ | 2 | 25 | 12.5 |
| K4 | KWKKFKKIGAVLKVL-NH₂ | 2 | 50 | 25 |
| K10 | KWKLFKKIGKVLKVL-NH₂ | 4 | 25 | 6.25 |
| K14 | KWKLFKKIGAVLKKL-NH₂ | 4 | >200 | >50 |
| K410 | KWKKFKKIGKVLKVL-NH₂ | 2 | >200 | >100 |
| K414 | KWKKFKKIGAVLKKL-NH₂ | 2 | >200 | >100 |
| K1014 | KWKLFKKIGKVLKKL-NH₂ | 4 | >200 | >50 |
Data derived from research on cecropin-melittin hybrid peptides. nih.govasm.org
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Alanine | |
| Asparagine | |
| Aspartic acid | |
| Cecropin A | |
| This compound | |
| CM15 | |
| Glutamic acid | |
| Glutamine | |
| K4 (CM15 Analogue) | |
| K10 (CM15 Analogue) | |
| K14 (CM15 Analogue) | |
| K410 (CM15 Analogue) | |
| K414 (CM15 Analogue) | |
| K1014 (CM15 Analogue) | |
| Lysine | |
| Melittin |
Mechanisms of Antimicrobial Action of Cecropin P1
Membrane Interaction and Disruption Models
The initial and most critical step in Cecropin (B1577577) P1's antimicrobial action is its interaction with the microbial cell membrane. This interaction is governed by the peptide's physicochemical properties and the composition of the bacterial cell envelope.
One of the prominent models explaining Cecropin P1's activity is the "carpet-like" mechanism. nih.govmdpi.comnih.gov In this model, the cationic peptide is initially attracted to the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. asm.orgresearchgate.net Upon reaching a threshold concentration, the this compound monomers accumulate and orient themselves parallel to the lipid bilayer, forming a "carpet" on the membrane surface. nih.govmdpi.comnih.govasm.org This accumulation destabilizes the phospholipid packing, leading to a detergent-like effect that disintegrates the membrane and causes cell lysis. nih.govmdpi.comasm.org This mechanism is particularly evident at higher concentrations of the peptide. mdpi.com Evidence suggests that this compound remains oriented parallel to the membrane surface, supporting the carpet model over the formation of transmembrane pores. nih.govasm.org
In addition to the carpet-like mechanism, this compound can also induce the formation of pores or channels in the microbial membrane, a process that contributes to its lytic activity. nih.govjmb.or.krnih.gov This action is concentration-dependent, with pore formation often occurring at lower peptide concentrations. nih.govmdpi.com The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, facilitates its insertion into the lipid bilayer. asm.orgjmb.or.kr The hydrophobic C-terminal helix of the peptide can interact with the hydrophobic lipid core of the membrane. asm.org This insertion is followed by the organization of several peptide molecules into pore-like structures. nih.gov These pores disrupt the cell's electrolyte balance, leading to depolarization and ultimately, cell death. nih.govtoku-e.com The lytic activity of this compound is a direct consequence of this membrane permeabilization and disruption. nih.govtandfonline.com
Table 1: Comparison of Membrane Disruption Models for this compound
| Mechanism | Description | Key Features |
|---|---|---|
| "Carpet-like" Mechanism | Peptide monomers accumulate on the membrane surface, disrupting its integrity through a detergent-like action. nih.govmdpi.comasm.org | Occurs at high peptide concentrations; peptide orients parallel to the membrane. mdpi.comnih.gov |
| Pore Formation | Peptides insert into the membrane and aggregate to form channels, leading to leakage of cellular contents. nih.govjmb.or.krnih.gov | Occurs at lower peptide concentrations; disrupts electrolyte balance. nih.govmdpi.comnih.gov |
Cellular and Molecular Targets Beyond Membrane Disruption
While membrane disruption is a primary bactericidal mechanism, this compound also exerts its antimicrobial effects by targeting intracellular components and processes, which can occur after the peptide translocates across the compromised membrane.
Emerging evidence indicates that this compound can directly interact with intracellular molecules, including DNA. acs.orgnih.govresearchgate.net The cationic nature of the peptide facilitates its binding to the negatively charged phosphate (B84403) backbone of DNA. acs.orgportlandpress.com This interaction can interfere with DNA replication and transcription, further hindering bacterial survival. portlandpress.com The DNA-binding ability of this compound has been demonstrated to be a component of its antimicrobial activity, acting as a secondary mechanism following membrane permeabilization. acs.org The C-terminal region of this compound appears to play a role in its DNA-binding capacity. acs.orgnih.govresearchgate.net
Differential Mechanisms Against Gram-Negative and Gram-Positive Bacteria
This compound exhibits a broader spectrum of activity, but it is generally more potent against Gram-negative bacteria compared to Gram-positive bacteria. mdpi.comacs.orgencyclopedia.pubresearchgate.net This difference in efficacy is largely attributed to the distinct structures of their cell envelopes.
The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), which are highly anionic. researchgate.net This strong negative charge provides an initial electrostatic attraction for the cationic this compound, facilitating its accumulation and subsequent disruption of the outer and inner membranes. mdpi.comresearchgate.netresearchgate.net The interaction with LPS is a crucial first step in its action against these bacteria. researchgate.net
Gram-positive bacteria , on the other hand, lack an outer membrane but possess a thick peptidoglycan layer. While this layer is also negatively charged due to the presence of teichoic acids, the interaction with this compound may be different. Some studies suggest that the cytoplasmic membranes of Gram-positive organisms might be inherently more resistant to the lytic action of certain cecropins. researchgate.net However, this compound is still effective against a range of Gram-positive bacteria. nih.gov The differences in membrane lipid composition and charge density between the two bacterial types are key factors influencing the peptide's activity. mdpi.comencyclopedia.pub In vitro studies have consistently shown that Cecropins have high efficacy against a large panel of Gram-negative bacteria. biorxiv.org
Mechanisms of Antifungal Action of this compound
This compound exhibits potent antifungal activity through a multi-faceted approach that targets the fundamental components of fungal cells.
This compound effectively compromises the structural integrity of fungal cells by targeting their cell walls and membranes. Research has shown that Cecropin can cause the cell wall of Candida albicans to become rough and nicked, ultimately leading to cell death. nih.gov This disruption is a key aspect of its fungicidal action. Antimicrobial peptides, in general, can induce fragility in the fungal cell wall by binding to chitin, a major component of the wall. nih.govmdpi.com This interaction facilitates the peptide's ability to target and disrupt the fungal cell.
Furthermore, this compound alters the permeability and fluidity of the fungal cell membrane. nih.gov This leads to the destruction of the membrane and subsequent cell necrosis. nih.gov The peptide's ability to permeabilize the membranes of Candida albicans is a critical part of its antifungal mechanism. researchgate.net The fast-acting nature of some antimicrobial peptides is indicative of their membrane-disruptive activity. researchgate.net
In addition to direct physical disruption, this compound also targets the mitochondria of fungal cells, leading to a cascade of events that result in cell death. The peptide can induce the production of excessive reactive oxygen species (ROS) within the fungal cell. nih.gov This surge in ROS leads to lipid peroxidation of the mitochondrial membrane, which in turn alters the membrane's properties and potential. nih.gov
Studies have demonstrated that this compound can cause hyperpolarization of the mitochondrial membrane potential in Candida albicans. nih.gov This change in membrane potential is a significant indicator of mitochondrial damage and is considered one of the mechanisms of its antifungal activity. nih.gov The increase in ROS and the subsequent change in mitochondrial membrane potential are key factors contributing to mitochondrial damage and, ultimately, fungal cell death. nih.gov Some cecropins have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c. researchgate.net
Mechanisms of Antiviral Action of this compound
This compound has demonstrated significant antiviral properties, particularly against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). Its mechanisms of action target critical stages of the viral life cycle.
A primary antiviral mechanism of this compound is its ability to block the attachment of viruses to host cells. mdpi.comnih.govnih.govnih.gov Studies have shown that this compound prevents the adsorption of PRRSV to Marc-145 cells, thereby disrupting the initial and crucial step of viral entry into the target cells. mdpi.com This suggests that this compound interferes with the interaction between PRRSV and its receptors on the cell membrane, effectively inhibiting infection. mdpi.com The inhibitory effect of this compound is most potent during the viral attachment phase. nih.gov This peptide has been shown to possess extracellular virucidal activity against PRRSV. nih.govnih.gov
Table 1: Antiviral Activity of this compound against PRRSV
| Mechanism | Effect | Target Virus | Cell Line | Reference |
| Inhibition of Viral Attachment | Prevents viral adsorption and disrupts the initial step of viral entry. | PRRSV | Marc-145 | nih.govmdpi.com |
| Extracellular Virucidal Activity | Directly inactivates the virus. | PRRSV | in vitro | nih.govnih.gov |
Beyond preventing initial attachment, this compound also interferes with the later stages of viral infection. It has been found to inhibit the release of viral particles from infected Marc-145 cells. mdpi.comnih.govnih.govmdpi.com This action helps to reduce the spread of the virus to neighboring cells.
Furthermore, this compound can attenuate the apoptosis (programmed cell death) induced by the virus in the late phase of infection. mdpi.comnih.govnih.govmdpi.com PRRSV is known to stimulate anti-apoptotic pathways early in infection, but infected cells eventually die from apoptosis later on. nih.gov By reducing the number of apoptotic cells, this compound helps to control the infection. nih.gov This anti-apoptotic effect has been confirmed by the observed reduction in caspase 3 transcript levels in virus-infected cells treated with this compound. nih.gov
Table 2: Post-Infection Antiviral Mechanisms of this compound
| Mechanism | Effect | Target Virus | Cell Line | Reference |
| Inhibition of Viral Particle Release | Reduces the release of new virus particles from infected cells. | PRRSV | Marc-145 | mdpi.comnih.govnih.govmdpi.com |
| Attenuation of Virus-Induced Apoptosis | Reduces the number of apoptotic cells during the late phase of infection. | PRRSV | Marc-145 | mdpi.comnih.govnih.govmdpi.com |
Spectrum of Biological Activities of Cecropin P1
Broad-Spectrum Antibacterial Activity
Cecropin (B1577577) P1 exhibits strong bactericidal activity against both Gram-negative and Gram-positive bacteria. nih.govnih.gov Its mechanism of action is often described as a "carpet-like" model, where the peptide aligns on the bacterial cell membrane, disrupting the lipid bilayer and leading to cell lysis. toku-e.commdpi.com
Cecropin P1 has demonstrated significant inhibitory effects against a range of Gram-negative bacteria. researchgate.netmedchemexpress.commedchemexpress.com Its efficacy has been documented against clinically relevant pathogens such as Escherichia coli, Salmonella sp., Shigella sp., Pasteurella sp., and Pseudomonas aeruginosa. nih.govresearchgate.nettandfonline.com The activity of this compound is generally stronger against Gram-negative bacteria compared to Gram-positive bacteria. acs.org
Escherichia coli : Studies have shown that this compound is effective against E. coli. nih.govbicnirrh.res.in It has been observed to kill E. coli by causing cell lysis. nih.gov The peptide's ability to bind to E. coli cells has also been utilized in immobilization methods for bacterial detection. nih.gov
Salmonella sp. : Research indicates that this compound has a strong inhibitory effect on Salmonella species. researchgate.netejbiotechnology.info Specifically, it has been shown to be bactericidal against Salmonella typhimurium. nih.govnih.govtandfonline.com
Shigella sp. : In vitro experiments have demonstrated that this compound exerts a strong inhibitory effect on Shigella species. researchgate.netejbiotechnology.info
Pasteurella sp. : this compound has been shown to have a strong inhibitory effect against Pasteurella species in laboratory studies. researchgate.netejbiotechnology.info
Pseudomonas aeruginosa : this compound is active against P. aeruginosa. nih.govtandfonline.combicnirrh.res.in Studies have shown that isolates of P. aeruginosa are generally more susceptible to this compound compared to some other antimicrobial peptides. oup.com
Table 1: In Vitro Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Observed Effect | Reference(s) |
|---|---|---|
| Escherichia coli | Bactericidal, cell lysis | nih.govbicnirrh.res.innih.gov |
| Salmonella typhimurium | Bactericidal | nih.govnih.govtandfonline.com |
| Shigella sp. | Strong inhibitory effect | researchgate.netejbiotechnology.info |
| Pasteurella sp. | Strong inhibitory effect | researchgate.netejbiotechnology.info |
| Pseudomonas aeruginosa | Active, bactericidal | nih.govtandfonline.combicnirrh.res.in |
While generally more potent against Gram-negative bacteria, this compound also displays activity against certain Gram-positive pathogens. nih.govacs.org
Staphylococcus aureus : The effectiveness of this compound against Staphylococcus aureus has been noted in several studies. nih.gov It has been shown to be active against this Gram-positive bacterium, although some conflicting reports exist, with one study suggesting a lack of inhibition at lower concentrations. nih.govresearchgate.net Another study points out that the D-enantiomer of a related peptide, PR-39, was significantly more active against S. aureus than the naturally occurring L-isomer. nih.gov
Streptococcus pyogenes : this compound has demonstrated activity against Streptococcus pyogenes. tandfonline.combicnirrh.res.in
Table 2: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Observed Effect | Reference(s) |
|---|---|---|
| Staphylococcus aureus | Active, bactericidal | nih.gov |
| Streptococcus pyogenes | Active | tandfonline.combicnirrh.res.in |
Antifungal Activity
In addition to its antibacterial properties, this compound has been found to possess antifungal capabilities. toku-e.com
This compound has been shown to be effective against the pathogenic yeast Candida albicans. nih.govechelon-inc.comresearchgate.net Studies have reported that it can inhibit the growth of and kill yeast-phase C. albicans. nih.gov While some research indicates this activity may be weak, it is nonetheless a recognized aspect of this compound's biological spectrum. nih.gov
Table 3: Antifungal Activity of this compound
| Fungal Species | Observed Effect | Reference(s) |
|---|---|---|
| Candida albicans | Inhibits growth, fungicidal | nih.govechelon-inc.comresearchgate.netnih.gov |
Antiviral Activity
This compound also exhibits antiviral properties, notably against viruses affecting the porcine industry. researchgate.netmedchemexpress.commedchemexpress.com
A significant area of research has been the antiviral activity of this compound against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). researchgate.netmedchemexpress.commedchemexpress.com Studies have shown that this compound can inhibit PRRSV infection in vitro. nih.gov Its mechanism of action involves blocking the attachment of the virus to host cells. nih.gov Furthermore, it has been observed to have extracellular virucidal activity and can inhibit viral particle release. medchemexpress.comnih.gov This inhibitory effect has been demonstrated against PRRSV NADC30-Like strains as well. researchgate.netejbiotechnology.info
Table 4: Antiviral Activity of this compound
| Virus | Observed Effect | Reference(s) |
|---|---|---|
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Inhibits infection, blocks viral attachment, virucidal activity, inhibits viral particle release | researchgate.netmedchemexpress.commedchemexpress.comejbiotechnology.infonih.gov |
Activity Against Other Clinically Relevant Viruses
This compound has shown in vitro antiviral activity against several clinically significant viruses, particularly those affecting fish. nih.govresearchgate.net Research has highlighted its efficacy against infectious hematopoietic necrosis virus (IHNV) and viral hemorrhagic septicemia virus (VHSV), both of which are rhabdoviruses that cause substantial economic losses in aquaculture. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net
The antiviral mechanism of cecropins, including this compound, is often attributed to the direct disruption of the viral envelope and the disintegration of the viral capsid. frontiersin.orgfrontiersin.orgnih.gov This direct virucidal action prevents the virus from successfully infecting host cells. nih.gov Studies have shown that co-incubation of this compound with these fish viruses can lead to a significant reduction in viral yield. nih.gov
Beyond its direct impact on viral particles, this compound can also interfere with the viral life cycle. For instance, in studies with porcine reproductive and respiratory syndrome virus (PRRSV), this compound was found to block the attachment of the virus to host cells, a critical initial step in the infection process. nih.govmdpi.com It also demonstrated the ability to inhibit viral particle release and reduce virus-induced apoptosis in the later stages of infection. nih.gov
Table 1: Antiviral Activity of this compound and Related Cecropins
| Virus | Cecropin Type | Observed Effect | Reference |
|---|---|---|---|
| Infectious Hematopoietic Necrosis Virus (IHNV) | This compound, Cecropin B | In vitro inhibition, reduction in viral yield. nih.govresearchgate.netfrontiersin.org | nih.govresearchgate.netfrontiersin.org |
| Viral Hemorrhagic Septicemia Virus (VHSV) | This compound, Cecropin B | In vitro inhibition, reduction in viral yield. nih.govresearchgate.netfrontiersin.org | nih.govresearchgate.netfrontiersin.org |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | This compound | Potent inhibitory effect, blocks viral attachment, inhibits viral release, attenuates apoptosis. medchemexpress.comnih.govnih.gov | medchemexpress.comnih.govnih.gov |
Anticancer and Cytotoxic Activity
This compound has emerged as a promising candidate in cancer therapy due to its selective cytotoxic effects on a wide range of mammalian cancer cell lines. qyaobio.comwikipedia.orgresearchgate.net This selective action, which spares normal, healthy cells, is a significant advantage over conventional chemotherapy drugs that often damage both cancerous and non-cancerous tissues. bio-integration.org
In vitro studies have consistently demonstrated the potent and selective anticancer activity of this compound and other cecropins against various cancer cell lines. wikipedia.orgresearchgate.net These include leukemia, lymphoma, and carcinomas of the breast, ovary, and bladder. wikipedia.orgresearchgate.netresearchgate.net The cytotoxic effect is often rapid, with cancer cell death occurring within an hour of treatment. wikipedia.org The selectivity of cecropins for cancer cells is attributed to differences in the composition and properties of cancer cell membranes compared to normal cell membranes. Cancer cell membranes tend to have a higher negative charge and a different lipid composition, which facilitates the interaction and insertion of the cationic and amphipathic cecropin peptides, leading to membrane disruption and cell death. bio-integration.orgmdpi.com
Beyond direct membrane lysis, this compound can induce programmed cell death, or apoptosis, in cancer cells. mdpi.comoup.com This is a more controlled and less inflammatory form of cell death compared to necrosis. Studies have shown that cecropins can trigger apoptotic pathways in various cancer cell lines, including human hepatocellular carcinoma. oup.comnih.govoup.com The induction of apoptosis can be mediated through both extrinsic and intrinsic pathways. For example, some cecropins have been shown to upregulate the expression of Fas and Fas-L, key components of the death receptor-mediated extrinsic apoptotic pathway. oup.comnih.govoup.com Additionally, the interaction of cecropins with mitochondria, which have membranes similar in composition to bacterial membranes, can trigger the intrinsic apoptotic pathway. mdpi.com
The anticancer potential of cecropins has been validated in both laboratory and animal models. wikipedia.orgmdpi.com In vitro studies have established the dose-dependent cytotoxic effects of this compound on various cancer cell lines. wikipedia.org Furthermore, in vivo studies using murine models of colon adenocarcinoma have shown that treatment with cecropin B, a closely related peptide, led to increased survival times compared to untreated mice. wikipedia.org The expression of cecropin genes directly within tumor cells has also been explored as a potential gene therapy approach, with studies showing reduced tumorigenicity in human bladder carcinoma cell lines engineered to produce cecropins. wikipedia.org
Table 2: Anticancer Activity of this compound and Related Cecropins
| Cancer Type | Cecropin Type | Observed Effect | Reference |
|---|---|---|---|
| Leukemia | This compound, Cecropin B | Selective cytotoxicity, induction of apoptosis. frontiersin.orgwikipedia.org | frontiersin.orgwikipedia.org |
| Lymphoma | This compound, Cecropin B | Selective cytotoxicity. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |
| Breast Carcinoma | This compound, Cecropin B | Sensitivity in multidrug-resistant cell lines. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |
| Ovarian Carcinoma | This compound, Cecropin B | Sensitivity in multidrug-resistant cell lines. wikipedia.org | wikipedia.org |
| Bladder Carcinoma | Cecropin A, Cecropin B | Selective cytotoxic and antiproliferative efficacy. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |
| Hepatocellular Carcinoma | Cecropin (from Musca domestica) | Induction of apoptosis. oup.comnih.govoup.com | oup.comnih.govoup.com |
Immunomodulatory Roles of this compound
In addition to their direct antimicrobial and anticancer activities, cecropins, including this compound, can modulate the host's immune response. d-nb.infonih.gov This immunomodulatory function adds another layer to their therapeutic potential, as they can influence the body's own defense mechanisms.
Table 3: Immunomodulatory Effects of Cecropins
| Cecropin Type | Immune Cell/Model | Observed Effect on Cytokine Expression | Reference |
|---|---|---|---|
| This compound | Porcine Alveolar Macrophages | Elevated expression of Interleukin 6 (IL-6). nih.gov | nih.gov |
| Cecropin A | Chicken Primary Hepatocyte Co-culture | Decreased production of pro-inflammatory IL-6, IL-8, and IFN-γ. nih.govresearchgate.net | nih.govresearchgate.net |
| Anisaxin-2S (a cecropin) | Carp Red Blood Cells and White Blood Cells | Upregulation of il6, tnfα, and infγ. frontiersin.org | frontiersin.org |
Advancements in Recombinant Production and Engineering of Cecropin P1
Heterologous Expression Systems for Cecropin (B1577577) P1 Production
The production of Cecropin P1 outside of its native organism is complicated by its inherent toxicity to microbial hosts and its susceptibility to proteolytic degradation. acs.org Various heterologous expression systems have been developed to overcome these challenges, each with distinct advantages and strategies for yielding functional this compound.
Escherichia coli (E. coli) is a widely utilized host for recombinant protein production due to its rapid growth, well-understood genetics, and potential for high-yield expression. mdpi.com However, the expression of antimicrobial peptides (AMPs) like this compound in E. coli presents significant hurdles. The peptide's membrane-disrupting activity is toxic to the host bacterium, and as a small peptide, it is vulnerable to degradation by intracellular proteases. acs.org
To counteract these issues, a common and effective strategy is to express this compound as a fusion protein. mdpi.com In this approach, the gene encoding this compound is linked to the gene of a larger, more stable protein partner. This fusion strategy can neutralize the toxicity of the AMP, protect it from degradation, and often improve its solubility. acs.orgmdpi.com
Several fusion partners have been successfully employed for this compound production in E. coli.
Thioredoxin (Trx) : Trx is a common fusion partner known to enhance the solubility of recombinant proteins. mdpi.com However, in the case of this compound, the Trx-CP1 fusion construct still exhibited toxicity, inhibiting the growth of the E. coli host shortly after induction. acs.org
Calmodulin (CaM) : A CaM-CP1 fusion system proved more successful. The expression of the CaM-CP1 fusion protein did not significantly inhibit host cell growth, indicating that CaM was effective at neutralizing this compound's toxicity. The fusion protein was expressed in the soluble fraction, simplifying subsequent purification steps. acs.org
After expression, the fusion protein is purified, and the this compound peptide is cleaved from its fusion partner using specific proteases. This multi-step process, while complex, has enabled the successful production of recombinant this compound in a prokaryotic host. acs.org
Table 1: Comparison of Fusion Partners for this compound Expression in E. coli
| Fusion Partner | Host Strain | Expression Vector | Inducer | Outcome on Host Growth |
| Thioredoxin (Trx) | E. coli | pET-32a(+) | IPTG | Growth inhibited after 1 hour of induction. acs.org |
| Calmodulin (CaM) | E. coli | pET-22b(+) | IPTG | Growth was not significantly inhibited. acs.org |
Yeast species such as Saccharomyces cerevisiae and Pichia pastoris are attractive eukaryotic hosts for recombinant protein production. researchgate.netnih.gov They offer advantages over prokaryotic systems, including the ability to perform post-translational modifications and secrete the target protein into the culture medium, which simplifies purification. researchgate.netnih.gov
In one study, Saccharomyces cerevisiae was engineered to express and secrete this compound. researchgate.netejbiotechnology.info The gene for this compound was cloned into the pYES2/CT vector, which contains the α-factor secretion signal to direct the peptide out of the cell. This strategy proved to be harmless to the host cells. The secreted recombinant this compound was purified from the culture medium, and the yield increased over the induction period, reaching a maximum concentration of 7.83 mg/L. researchgate.netejbiotechnology.info
The methylotrophic yeast Pichia pastoris is another powerful expression system, known for its ability to achieve high cell densities and high-level protein expression. nih.gov Researchers have successfully expressed various cecropins, such as Cecropin B and Cecropin D, in P. pastoris, demonstrating its suitability for producing these types of peptides. nih.govmdpi.com For this compound, a gene was designed with codons optimized for P. pastoris and successfully expressed, showing the system's potential for producing this specific peptide as well. scau.edu.cn These yeast-based systems provide an efficient and cell-safe method for producing functional this compound. researchgate.net
Bacillus subtilis (B. subtilis) is a Gram-positive bacterium that is well-regarded for its high capacity to secrete proteins directly into the culture medium, making it an excellent candidate for the industrial production of recombinant proteins. nih.govnih.gov This secretion capability avoids the accumulation of potentially toxic proteins like this compound inside the cell and simplifies the downstream purification process. nih.gov
A fusion expression strategy has been successfully implemented in B. subtilis to produce a chimeric peptide containing this compound. nih.gov In this work, the genes for porcine β-defensin-2 (pBD-2) and this compound were fused and cloned into a B. subtilis expression vector. The expression of this fusion construct was controlled by the signal peptide of bacterial alkaline protease, which directed the secretion of the fusion peptide into the medium. This approach yielded approximately 45 mg/L of the purified fusion peptide from the culture medium. nih.gov Following purification, the individual peptides could be released by enzymatic cleavage. This demonstrates that B. subtilis is a viable and efficient system for the secretory production of this compound-containing fusion peptides. nih.gov
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for producing proteins that are toxic to living cells. mdpi.com Because CFPS systems utilize cellular machinery in vitro without the need to maintain cell viability, they are ideal for manufacturing antimicrobial peptides like this compound. mdpi.comsynthelis.com The open nature of the CFPS reaction environment also allows for easy manipulation and optimization. mdpi.com
This compound has been successfully produced using a continuous-exchange cell-free system based on an E. coli lysate. mdpi.comsynthelis.com In some approaches, the peptide is synthesized as a fusion with a partner like Green Fluorescent Protein (GFP). This strategy allows for easy monitoring of protein synthesis and can improve the solubility and stability of the final product. nih.gov The use of CFPS systems bypasses the major obstacles of cell-based expression, offering a rapid and efficient alternative for producing difficult-to-express proteins like this compound. synthelis.comtandfonline.com
Genetic Engineering Strategies for Enhanced Yield and Activity
Beyond the choice of an expression system, genetic engineering techniques are crucial for optimizing the production of recombinant proteins. For this compound, strategies focus on tailoring the gene sequence for the specific expression host to maximize translational efficiency and, ultimately, the protein yield.
The genetic code is degenerate, meaning that most amino acids are encoded by multiple codons. However, organisms exhibit a "codon bias," where certain codons are used more frequently than others. vectorbuilder.comnih.gov When expressing a gene from one organism (like a nematode) in another (like yeast or bacteria), differences in codon bias can lead to inefficient translation and low protein yields. vectorbuilder.com
Codon optimization is a genetic engineering strategy that addresses this issue by redesigning the gene sequence to use the codons preferred by the expression host, without altering the final amino acid sequence of the protein. nih.gov This process often involves the complete chemical synthesis of the optimized gene.
This strategy was effectively used for the expression of this compound in Saccharomyces cerevisiae. researchgate.net The native gene sequence was analyzed and optimized using software, which resulted in significant improvements:
The Codon Adaptation Index (CAI) , a measure of how well the codons in a gene match the codon usage of a host, was increased from 0.58 to 0.90. researchgate.net A higher CAI is correlated with higher expression levels.
The frequency of optimal codons was raised from 40% to 70%. researchgate.net
The GC content was adjusted from 48.12% to 36.51% to be more suitable for the yeast host. researchgate.net
This codon-optimized gene was then synthesized and successfully used to produce this compound in S. cerevisiae. researchgate.net Similarly, for expression in B. subtilis, the this compound gene was optimized to match the preferred codons of that host, contributing to its efficient expression and secretion as a fusion peptide. nih.gov These findings underscore that codon optimization is a fundamental and highly effective step for enhancing the heterologous production of this compound.
Table 2: Effect of Codon Optimization on this compound Gene for S. cerevisiae Expression
| Parameter | Before Optimization | After Optimization |
| Codon Adaptation Index (CAI) | 0.58 | 0.90 |
| Frequency of Optimal Codons | 40% | 70% |
| GC Content | 48.12% | 36.51% |
| Data sourced from Jiang et al., 2021. researchgate.net |
Fusion Protein Technology and Purification Tags (e.g., calmodulin, His-tag)
The production of antimicrobial peptides (AMPs) like this compound in bacterial expression systems such as Escherichia coli can be challenging due to the peptide's inherent toxicity to the host cells and its susceptibility to proteolytic degradation. acs.orgresearchgate.net To overcome these issues, fusion protein technology is widely employed. This strategy involves linking the gene encoding this compound to the gene of a larger, more stable protein partner. This approach can neutralize the toxicity of the AMP, improve expression levels, enhance solubility, and simplify purification. nih.govresearchgate.net
Several fusion partners have been explored for the recombinant production of this compound. A notable example is the use of calmodulin (CaM) as a fusion partner in an E. coli overexpression system. acs.orgacs.org Calmodulin is known to bind to amphiphilic, positively charged peptides, a characteristic shared by many AMPs, including this compound. acs.orgnih.gov This high-affinity interaction helps to sequester the toxic peptide, preventing it from disrupting the host cell's membranes. acs.org Studies have demonstrated that a CaM-Cecropin P1 fusion construct (CaM-CP1) leads to significantly higher yields of the recombinant peptide compared to other fusion partners like thioredoxin (Trx). acs.orgnih.gov For instance, the yield of purified this compound using the CaM fusion system was reported to be between 2.7–4.7 mg per liter of culture, which was approximately a hundred times greater than the 0.03 mg obtained from a Trx-CP1 construct under similar conditions. acs.orgnih.gov
Purification of the fusion protein is often facilitated by the inclusion of an affinity tag, such as a polyhistidine-tag (His-tag). nih.govscielo.br A His-tag, typically consisting of six or more consecutive histidine residues, is often engineered at the N- or C-terminus of the fusion protein. nih.govacs.org This tag allows for a straightforward, one-step purification process using immobilized metal affinity chromatography (IMAC), commonly with a Ni-NTA (Nickel-Nitrilotriacetic acid) resin. acs.orgmdpi.com The His-tagged fusion protein selectively binds to the nickel ions on the column, while other host cell proteins are washed away. mdpi.com
After purification, the this compound peptide must be cleaved from its fusion partner and the affinity tag. This is achieved by incorporating a specific protease cleavage site, such as an enterokinase recognition sequence (e.g., Asp-Asp-Asp-Asp-Lys), between the fusion partner and the this compound sequence. nih.govacs.org Following cleavage by the specific protease, a final purification step, often involving reverse-phase high-performance liquid chromatography (RP-HPLC), is used to separate the pure this compound from the fusion partner, the protease, and any remaining undigested fusion protein. acs.org
Table 1: Comparison of Recombinant this compound Expression Systems
| Fusion Partner | Expression Host | Purification Tag | Cleavage Method | Reported Yield | Reference |
|---|---|---|---|---|---|
| Calmodulin (CaM) | E. coli | N-terminal His6-tag | Enterokinase | 2.7–4.7 mg/L | acs.orgnih.gov |
| Thioredoxin (Trx) | E. coli | Not specified | Enterokinase | 0.03 mg/L | acs.orgnih.gov |
| Porcine β-defensin-2 (pBD-2) | Bacillus subtilis | C-terminal His-tag | Enterokinase | ~45 mg/L (of fusion peptide) | nih.gov |
| Mutated Intein | E. coli | His6-tag | Self-cleavage (pH/temp induced) | Not specified for CP1, but system validated for other AMPs | nih.gov |
Design of Chimeric Peptides and Analogues
To enhance the antimicrobial efficacy, broaden the spectrum of activity, and improve stability, researchers have designed and synthesized chimeric peptides and analogues based on the this compound sequence. researchgate.netnih.gov Chimeric peptides are hybrid molecules created by combining fragments from two or more different parent peptides, aiming to merge their desirable attributes. researchgate.net
A well-documented strategy involves creating hybrids of cecropins and melittin (B549807), a peptide from bee venom. researchgate.net For example, a chimeric peptide, CA(1-8)M(1-18), which fuses the N-terminal 8 residues of cecropin A with the N-terminal 18 residues of melittin, exhibited potent activity against Gram-positive bacteria, a class of bacteria against which cecropin A alone is less effective. researchgate.net While this specific example uses cecropin A, the principle of combining the membrane-targeting domains of different peptides is a common strategy in the design of novel AMPs and has been applied to create various cecropin-melittin hybrids. nih.govresearchgate.net
Another approach to designing novel peptides is the creation of analogues through amino acid substitution or sequence modification. rsc.orgmdpi.com The design of these analogues often focuses on modulating key physicochemical properties like net positive charge and hydrophobicity, which are crucial for antimicrobial action. rsc.org For instance, increasing the net positive charge at the N-terminus of a cecropin D-based hybrid by swapping it with the more cationic N-terminus of cecropin A resulted in a peptide with over 30 times greater activity against Pseudomonas aeruginosa, Micrococcus luteus, and Bacillus subtilis. researchgate.net
Researchers have also explored the impact of specific amino acid substitutions. The introduction of tryptophan residues is a common strategy, as its bulky side chain can effectively anchor the peptide into the lipid bilayer of bacterial membranes. mdpi.com Studies on designed α-helical peptides have shown that placing tryptophan near the N-terminus can significantly increase antibacterial activity. mdpi.com Furthermore, C-terminal amidation is a frequent modification found in natural AMPs and is often incorporated into synthetic analogues. rsc.org This modification neutralizes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and often enhancing its helical structure and activity. rsc.org
Table 2: Examples of Cecropin-Based Chimeric Peptides and Analogues
| Peptide Name/Type | Design Strategy | Parent Peptides (if applicable) | Observed Outcome | Reference |
|---|---|---|---|---|
| CA(1-11)CD(12-37) | Hybrid of two cecropins | Cecropin A, Cecropin D | >30-fold increased activity against P. aeruginosa, M. luteus, B. subtilis compared to Cecropin D. | researchgate.net |
| CA(1-8)M(1-18) | Cecropin-melittin hybrid | Cecropin A, Melittin | Gained strong activity against Gram-positive bacteria. | researchgate.net |
| Melittin-AGP-Cecropin P1 | Cecropin-melittin hybrid with linker | Melittin, this compound | Designed as a potential template for novel AMPs. | nih.gov |
| Tryptophan-substituted analogues | Amino acid substitution | Generic α-helical peptides | Placement of Trp at N-terminus enhanced antibacterial activity. | mdpi.com |
Biosensor Development Utilizing this compound
The inherent affinity of this compound for the outer membrane of bacteria, particularly the lipopolysaccharide (LPS) component of Gram-negative bacteria, makes it an excellent candidate for use as a biorecognition element in biosensors for bacterial detection. mdpi.comnih.govwalshmedicalmedia.com This approach leverages the peptide's binding properties rather than its bactericidal activity. mdpi.com
One method involves covalently attaching this compound to a solid surface, such as the wells of a microtiter plate. nih.gov These peptide-coated surfaces can then capture and immobilize bacterial cells from a sample. The bound bacteria can be subsequently detected using methods like a colorimetric assay with an antibody-horseradish peroxidase conjugate, where the signal intensity correlates with the concentration of captured cells. nih.gov This affinity-based immobilization provides an alternative to less specific methods like physical adsorption. nih.gov
More advanced biosensor platforms have also incorporated this compound. For example, it has been used in the development of quantum dot-based biosensors. researchgate.netacs.org In one such system, this compound was conjugated to carboxylated graphene quantum dots (CGQDs). researchgate.netacs.orgacs.org The peptide facilitates the attachment of the quantum dots to E. coli cells. researchgate.netacs.org The binding event can then be measured by monitoring changes in the fluorescence or absorbance of the quantum dots, allowing for the quantification of bacterial concentrations in a liquid sample. researchgate.netacs.org This method has been demonstrated for detecting E. coli concentrations in the range of 10³ to 10⁶ CFU/mL. acs.org
The orientation of the immobilized this compound on a sensor surface can also influence its function and activity. mdpi.com Different termini (N- or C-terminus) can be used for attachment, potentially altering the peptide's conformation and its interaction with the bacterial surface. mdpi.com The development of biosensors utilizing this compound and other AMPs is a promising area of research for applications in food safety, environmental monitoring, and clinical diagnostics, offering a sensitive and rapid means of detecting pathogenic bacteria. walshmedicalmedia.commdpi.com
Table 3: Applications of this compound in Biosensor Development
| Biosensor Type | Transducer/Material | Detection Principle | Target Analyte | Reference |
|---|---|---|---|---|
| Immobilization Assay | Microtiter plate | Colorimetric detection of cells bound to surface-immobilized this compound. | E. coli K-12 and O157:H7 | nih.gov |
| Fluorescence/Absorbance Biosensor | Carboxylated Graphene Quantum Dots (CGQDs) | This compound conjugated to CGQDs binds to bacteria, causing a measurable change in fluorescence or absorbance. | E. coli | researchgate.netacs.org |
| General AMP-based Biosensor | Gold microelectrode, Glass microbeads | This compound is listed among AMPs used for bacterial recognition via electrostatic and hydrophobic interactions. | E. coli O157:H7 | mdpi.com |
| Fluorescently-labeled Peptide Sensor | Cy5 dye | Fluorescently labeled this compound binds to LPS, increasing optical signal. Reported to be 10x more sensitive than antibody sensors. | E. coli | walshmedicalmedia.com |
Synergistic Potentials of Cecropin P1 in Antimicrobial Strategies
Combination with Physical Treatments: Ultrasonication Synergy
The application of ultrasound in conjunction with Cecropin (B1577577) P1 has been shown to create a powerful synergistic effect, leading to more efficient microbial killing than either treatment alone.
Enhanced Microbial Deactivation and Membrane Permeabilization
Research has demonstrated that the combination of ultrasonication and Cecropin P1 leads to a significant increase in the deactivation of bacteria, such as Escherichia coli O157:H7. researchgate.netnih.gov This enhanced effect is largely attributed to the phenomenon of acoustic cavitation, where the ultrasound waves create transient pores in the bacterial cell membrane. nih.govresearchgate.net This process of permeabilization facilitates the entry of this compound into the cell, augmenting its natural pore-forming and "carpet-like" mechanisms of action, which disrupt the cell membrane and lead to cell death. nih.govpurdue.edupurdue.edu
Studies have shown that this synergistic effect is more pronounced at higher ultrasonication frequencies and power levels. nih.govitb.ac.id For instance, a combined treatment of ultrasound at a high frequency (47 kHz, 8 W) with this compound for just one minute was found to be highly efficient, reducing E. coli cell density by six orders of magnitude. researchgate.netnih.gov This level of reduction was significantly greater than that observed with either ultrasonication or this compound treatment alone. researchgate.netnih.gov The increased membrane permeabilization has been validated through dye leakage studies and transmission electron microscopy, which visually confirmed the damage to bacterial cell membranes. researchgate.netnih.gov
Interactive Table: Effect of Ultrasonication and this compound on E. coli Deactivation
| Treatment | Frequency (kHz) | Power (W) | Exposure Time (min) | Cell Density Reduction (log scale) |
|---|---|---|---|---|
| Ultrasonication | 22 | 8 | 15 | 6 |
| Ultrasonication + this compound | 47 | 8 | 1 | 6 |
| Ultrasonication Only | - | - | - | Lower |
| This compound Only | - | - | - | Lower |
This table summarizes the findings from studies on the synergistic effect of ultrasonication and this compound on the deactivation of E. coli. Data sourced from researchgate.netnih.gov.
Co-Administration with Conventional Antibiotics
The combination of this compound with traditional antibiotics presents a promising strategy to enhance antimicrobial efficacy and potentially overcome existing resistance mechanisms.
Additive vs. Synergistic Effects in Antimicrobial Efficacy
Studies investigating the interaction between this compound and conventional antibiotics have revealed both additive and synergistic effects. While some research indicates that this compound primarily demonstrates an additive effect when combined with certain clinically used antibiotics, other studies have shown significant synergy. nih.govnih.govspandidos-publications.comresearchgate.net An additive effect implies that the combined antimicrobial activity is equal to the sum of the individual effects of the peptide and the antibiotic.
In contrast, a synergistic effect, where the combined effect is greater than the sum of the individual effects, has been observed in specific combinations. For example, a significant synergistic effect was noted when erythromycin (B1671065) was combined with this compound against Borrelia burgdorferi, the causative agent of Lyme disease, leading to a decrease in both spirochete and spheroplast forms. medcraveonline.com The mechanism behind this synergy is often attributed to the membrane-permeabilizing action of this compound, which facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. nih.govfrontiersin.org It is important to note that in the combinations studied, no antagonistic effects (where the combined effect is less than the individual effects) have been identified. nih.govnih.gov
Interactive Table: Interaction of this compound with Conventional Antibiotics
| Antibiotic Class | Specific Antibiotic | Interaction Type | Target Organism |
|---|---|---|---|
| Macrolide | Erythromycin | Synergy | Borrelia burgdorferi |
| Various | Clinically Used Antibiotics | Additive | Gram-positive and Gram-negative bacteria |
This table illustrates the observed interactions between this compound and different conventional antibiotics against various bacteria. Data sourced from nih.govnih.govmedcraveonline.com.
Implications for Combating Multidrug-Resistant (MDR) Pathogens
The synergistic potential of this compound holds significant implications for addressing the challenge of multidrug-resistant (MDR) bacteria. nih.gov The rise of "superbugs" that are resistant to multiple antibiotics necessitates the development of novel therapeutic approaches. nih.gov Antimicrobial peptides like this compound are considered promising candidates in this fight due to their unique mechanism of action, which primarily targets the bacterial cell membrane, making it more difficult for bacteria to develop resistance compared to conventional antibiotics that often have specific intracellular targets. nih.govmdpi.com
The ability of this compound to disrupt the outer membrane of Gram-negative bacteria is particularly crucial. nih.govresearchgate.net This action can overcome one of the primary defense mechanisms of these bacteria, allowing co-administered antibiotics to bypass the membrane barrier and exert their effects. nih.gov This strategy could potentially restore the effectiveness of older antibiotics to which bacteria have developed resistance. frontiersin.org Furthermore, the combination of AMPs with conventional antibiotics has been shown to prevent the development of drug resistance in some cases. nih.gov The broad-spectrum activity of Cecropins against both Gram-positive and Gram-negative bacteria, including MDR strains, underscores their potential as a valuable tool in the development of new treatments for infections caused by these challenging pathogens. nih.govmdpi.com
Preclinical Investigations and Therapeutic Prospects of Cecropin P1
In Vivo Efficacy Studies in Animal Models
Role in Intestinal Health and Disease Management (e.g., Diarrhea in Piglets)
Cecropin (B1577577) P1 and its analogs have shown considerable promise in promoting intestinal health and managing diseases like diarrhea in piglets. animbiosci.org Studies on weaned piglets have demonstrated that dietary supplementation with cecropin can significantly improve growth performance and reduce the incidence of diarrhea, particularly in those challenged with pathogenic Escherichia coli. researchgate.netnih.govdntb.gov.ua
In one study, dietary supplementation with 500 mg/kg of a cecropin antimicrobial peptide (CAP) led to a significant increase in average daily gain and a marked reduction in the feed conversion ratio and diarrhea rate in nursery pigs. dntb.gov.ua Furthermore, this supplementation improved serum immunity markers and intestinal health by increasing the villus height to crypt depth ratio in the jejunum and enhancing the expression of tight junction proteins. dntb.gov.ua Another study utilizing a fusion of porcine β-defensin-2 and Cecropin P1 expressed in Bacillus subtilis also reported growth-promoting effects and a reduced incidence of diarrhea in piglets. animbiosci.org
Research on a hybrid peptide, cecropin AD, revealed that it could mitigate the negative effects of an E. coli challenge on weight gain, feed intake, and feed efficiency, comparable to antibiotic treatments. nih.gov Piglets treated with cecropin AD also exhibited improved intestinal morphology, with a higher villus height to crypt depth ratio in the jejunum and ileum. nih.gov These findings suggest that this compound and its derivatives can enhance gut health by modulating the intestinal microbiota, improving intestinal structure, and bolstering the host's immune response. nih.govdntb.gov.ua
Table 1: Effects of Cecropin Supplementation on Piglet Performance and Health
| Parameter | Control Group | Cecropin Group | Key Findings | Citations |
|---|---|---|---|---|
| Average Daily Gain | Lower | Significantly Increased | Cecropin supplementation improves growth rates. | dntb.gov.ua |
| Diarrhea Rate | Higher | Markedly Reduced | Cecropin helps in controlling post-weaning diarrhea. | animbiosci.orgdntb.gov.ua |
| Feed Conversion Ratio | Higher | Markedly Reduced | Improved feed efficiency with cecropin. | dntb.gov.ua |
| Jejunum Villus Height to Crypt Depth Ratio | Lower | Increased | Indicates improved intestinal morphology and nutrient absorption. | nih.govdntb.gov.ua |
| Serum Immunity (IgA, IgM, etc.) | Lower | Significantly Increased | Cecropin enhances systemic immune responses. | dntb.gov.ua |
| Cecal E. coli Counts | Higher | Lower | Cecropin reduces the population of this pathogenic bacteria. | nih.gov |
| Cecal Lactobacilli Counts | Lower | Higher | Promotes the growth of beneficial gut bacteria. | nih.gov |
Antiviral Applications in Animal Health (e.g., PRRSV Infection)
This compound has demonstrated notable antiviral activity, particularly against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a significant pathogen in the swine industry. mdpi.comnih.gov In vitro studies have shown that this compound can effectively inhibit PRRSV infection in both Marc-145 cells and primary porcine alveolar macrophages (PAMs). mdpi.comnih.gov
The primary mechanism of its antiviral action against PRRSV appears to be the blocking of viral attachment to the host cell. mdpi.comnih.gov Research indicates that this compound possesses extracellular virucidal activity and exerts a potent inhibitory effect on the virus's ability to infect and replicate within host cells. nih.gov It has also been suggested that this compound can inhibit the release of viral particles and reduce virus-induced apoptosis. mdpi.com
While much of the current research has been conducted in vitro, these findings strongly suggest the potential for developing this compound as a therapeutic agent to combat PRRSV infections in pigs. nih.govnih.gov Further in vivo studies in animal models are warranted to fully evaluate its therapeutic efficacy. nih.gov
Anticancer Therapeutic Potential in Murine Models
The anticancer properties of cecropins, including this compound, have been investigated in various preclinical models. wikipedia.org These peptides are part of a group known as anticancer peptides (ACPs), which show selective toxicity towards cancer cells while having minimal effects on normal cells. frontiersin.orgnih.gov This selectivity is attributed to differences in the membrane composition and fluidity of cancer cells compared to healthy cells. nih.gov
In vivo studies using murine models have provided encouraging results. For instance, mice bearing malignant ascites treated with cecropins showed improved survival rates. mdpi.com The mechanism of action is believed to involve the disruption of the cancer cell membrane. frontiersin.org The cationic nature of cecropins facilitates their interaction with the negatively charged cancer cell membranes, leading to pore formation and subsequent cell lysis. nih.gov
Furthermore, some studies have explored the synergistic effects of cecropins with conventional chemotherapy drugs, suggesting that they could be used to lower the required dosage of these drugs and thereby reduce their undesirable side effects. wikipedia.org The potential of cecropins in cancer therapy is an active area of research, with ongoing efforts to understand their precise mechanisms and to develop them into effective anticancer agents.
Transgenic Approaches for Disease Resistance
Plant Biotechnology Applications (e.g., Brassica napus)
Transgenic approaches have been employed to enhance disease resistance in plants by expressing the this compound gene. In Brassica napus (rapeseed), the introduction of an artificial gene for this compound has been shown to confer enhanced resistance to various phytopathogenic microorganisms. tandfonline.comresearchgate.netsifibr.irk.ru
Transgenic Brassica napus plants expressing this compound demonstrated increased resistance to bacterial pathogens like Erwinia carotovora and Pseudomonas syringae, as well as fungal pathogens such as Fusarium oxysporum and Botrytis cinerea. tandfonline.com Studies have also indicated that these transgenic plants exhibit increased photosynthetic activity under oxidative stress. tandfonline.com Importantly, these this compound-expressing plants were found to be safe for colonization by beneficial associative microorganisms, suggesting that this approach does not negatively impact the plant's natural microbiome. tandfonline.comtandfonline.com
Table 2: Pathogen Resistance in Transgenic Brassica napus Expressing this compound
| Pathogen | Effect on Non-Transgenic Plants | Effect on Transgenic Plants | Citations |
|---|---|---|---|
| Erwinia carotovora | Necrosis symptoms within 24 hours | Increased resistance | researchgate.nettandfonline.com |
| Pseudomonas syringae | Necrosis symptoms in 6-7 days | Increased resistance | tandfonline.com |
| Fusarium oxysporum | Leaf yellowing in 7-10 days | Increased resistance | researchgate.nettandfonline.com |
| Botrytis cinerea | Leaf yellowing in 7-10 days | Increased resistance | tandfonline.com |
Gene Therapy for Oncological Applications
The application of this compound in cancer treatment is also being explored through gene therapy. This approach aims to introduce the gene encoding cecropin directly into cancer cells, leading to the localized production of the peptide and subsequent tumor cell death.
One proposed strategy involves using gene delivery systems to introduce cecropin genes into cancer cells. A study demonstrated that expressing cecropin genes in a human bladder carcinoma cell line resulted in reduced tumorigenicity, with some cell clones losing their tumorigenic potential entirely. wikipedia.org This suggests that gene therapy could be a viable method for delivering the anticancer effects of cecropins directly to the tumor site, potentially overcoming challenges associated with the systemic administration of peptides. While still in the preclinical stages, this innovative approach holds promise for the future of cancer treatment.
Evaluation of Biocompatibility and Host Cell Interactions
Hemolytic Activity and Cytotoxicity Towards Normal Mammalian Cells
A primary concern for membrane-acting peptides is their potential to lyse red blood cells (hemolysis) and other mammalian cells. This compound has demonstrated a favorable profile in this regard, exhibiting low hemolytic and cytotoxic activity at concentrations where it is effective against pathogens. nih.govfrontiersin.org This selectivity is often attributed to differences in membrane composition between bacterial and mammalian cells; bacterial membranes typically carry a higher negative charge, which facilitates interaction with the cationic this compound. mdpi.com
Studies have consistently shown that this compound has minimal impact on the integrity of mammalian erythrocytes. For instance, one comparative evaluation of various antimicrobial peptides (AMPs) determined the hemolytic activity of this compound against horse erythrocytes and found it to be low. plos.org This lack of significant hemolytic activity is a crucial indicator of its safety for intravenous applications. sci-hub.se
Beyond red blood cells, the cytotoxicity of this compound has been evaluated against various normal mammalian cell lines. Research has shown that this compound possesses exceedingly low cytotoxicity towards the human Jurkat cell line, a line of immortalized T lymphocytes. researchgate.net Similarly, studies on related cecropin-like peptides showed low toxicity against macrophage (RAW 264.7) and human skin keratinocyte (HaCat) cell lines, with cell viability remaining above 80% at their minimum inhibitory concentrations. mdpi.com This low toxicity towards immune cells and skin cells further supports its potential as a safe therapeutic agent. researchgate.netqyaobio.com
| Peptide | Cell Type | Assay | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Horse Erythrocytes | Hemolytic Assay | Demonstrated low hemolytic activity compared to other AMPs. | plos.org |
| This compound | Human Jurkat Cells (T lymphocytes) | Cytotoxicity Assay | Exceedingly low cytotoxicity observed. | researchgate.net |
| Cecropin-like Peptides | Macrophage (RAW 264.7) and Human Skin Keratinocyte (HaCat) Cells | MTT-based Cytotoxicity Assay | Low toxicity at MIC values, with cell viability remaining >80%. | mdpi.com |
| Cecropin A (related cecropin) | Normal Lymphocytes | Selective Lysis Assay | Exerted little effect on normal lymphocytes while lysing leukemia cells. | qyaobio.comwikipedia.org |
Safety Profile in Host Organisms
In vivo studies are essential for confirming the safety and biocompatibility of a potential therapeutic agent within a complex biological system. Preclinical studies using animal models have provided evidence for the safety of this compound.
In a rat model of experimental septic shock, the administration of this compound was shown to reduce mortality, bacterial load, and plasma endotoxin (B1171834) levels, indicating not only efficacy but also a tolerable safety profile under severe systemic infection. researchgate.net The ability to counteract sepsis without apparent host toxicity is a significant finding.
The safety of this compound has also been explored in agricultural contexts. In one study, transgenic Kalanchoe plants expressing this compound were used to create an extract for treating uninfected wounds in rats. The results showed that the extract promoted wound healing effectively, leading to the recommendation for further preclinical study of the substance. bio-conferences.org Furthermore, research into transgenic Brassica napus L. (rape) plants expressing the this compound gene found that they were safe for colonization by beneficial associative microorganisms, suggesting a favorable environmental safety profile. tandfonline.com
Dietary supplementation studies in pigs have also supported the safety of cecropins. While not exclusively focused on this compound, research on dietary cecropin supplementation in nursery pigs demonstrated it to be a safe and effective alternative to conventional antibiotics for improving intestinal health and managing diarrhea, without reported adverse effects. frontiersin.org These findings collectively suggest that this compound is well-tolerated in various host organisms and administration routes in preclinical settings. researchgate.net
| Study Focus | Host Organism | Key Safety Finding | Reference |
|---|---|---|---|
| Experimental Septic Shock | Rat | This compound administration reduced mortality without noted toxicity, showing a positive safety profile in a severe disease model. | researchgate.net |
| Wound Healing | Rat | An extract from transgenic Kalanchoe containing this compound was effective and considered safe for further preclinical investigation. | bio-conferences.org |
| Dietary Supplementation | Pig | Dietary cecropins were found to be a safe alternative to antibiotics for improving gut health in nursery piglets. | frontiersin.org |
| Environmental Safety | Transgenic Plants (Brassica napus) | Plants expressing this compound were safe for beneficial soil microorganisms, indicating good environmental compatibility. | tandfonline.com |
Challenges and Future Directions in Cecropin P1 Research
Overcoming Production and Cost Limitations for Scalable Applications
A significant barrier to the widespread application of Cecropin (B1577577) P1 is the high cost and technical difficulty associated with its large-scale production. researchgate.netfrontiersin.orgmdpi.com While chemical synthesis is a viable option for producing small quantities for laboratory research, its cost becomes prohibitive for industrial or clinical scales, especially for peptides longer than 25 amino acids. nih.gov
To surmount these limitations, researchers are focused on recombinant DNA technologies using microbial hosts. researchgate.net The bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used expression systems due to their rapid growth, low-cost culture media, and potential for high yields. nih.govnih.gov However, the inherent toxicity of AMPs like Cecropin P1 to the host cells and their susceptibility to degradation by host proteases present major obstacles. nih.gov
An effective strategy to counteract these issues is the expression of this compound as a fusion protein. nih.gov In this method, the peptide is linked to a larger, more stable carrier protein, which can mask its toxicity and prevent degradation. Recent studies have successfully demonstrated the mass expression of this compound in E. coli by using calmodulin (CaM) as a fusion partner. researchgate.netacs.orgacs.orgresearchgate.net This system proved superior to using a traditional thioredoxin (Trx) fusion partner, as it more effectively reduced the toxicity of this compound to the E. coli host. researchgate.netacs.org After purification, the this compound peptide is cleaved from its fusion partner using specific enzymes, such as enterokinase. acs.org One study utilizing Saccharomyces cerevisiae as an expression system reported a yield of 7.83 mg/L after concentration and purification. nih.gov Despite these advances, optimizing yield, ensuring purity, and further reducing the costs of fermentation and purification remain critical challenges for achieving scalable and economically viable production. researchgate.net
Table 1: this compound Production Strategies
| Production Method | Host/System | Advantages | Challenges | Citations |
|---|---|---|---|---|
| Chemical Synthesis | Solid-Phase Peptide Synthesis | High purity for small scale, flexibility in design | High cost, low yield for longer peptides (>25 aa), not scalable | nih.gov |
| Recombinant Biosynthesis | Escherichia coli | Low cost, high yield potential, short production time | Toxicity to host, protease degradation | nih.govacs.org |
| Recombinant Biosynthesis | Saccharomyces cerevisiae | Safe (GRAS) host, capable of secretion | Lower yields compared to E. coli, potential for glycosylation | nih.gov |
| Cell-Free Systems | In vitro transcription/translation | Production of toxic proteins, high purity | Very high cost, difficult to scale | mdpi.com |
Comprehensive Elucidation of Structure-Activity Relationships
A deep understanding of the relationship between the structure of this compound and its antimicrobial function is essential for designing more potent and specific analogues. This compound is a 31-residue cationic peptide. acs.org Unlike many other cecropins that feature two α-helices connected by a flexible hinge, structural analyses using Nuclear Magnetic Resonance (NMR) have revealed that this compound forms a single, long α-helical structure in membrane-mimetic environments. researchgate.netacs.orgacs.orgresearchgate.net This structural difference suggests a distinct mode of interaction with bacterial membranes compared to other members of the cecropin family. acs.orgacs.org
Advanced Delivery Systems and Formulation Strategies (e.g., Nanotechnologies)
The therapeutic potential of this compound is limited by its susceptibility to protease degradation and rapid clearance in a clinical setting. frontiersin.orgmdpi.com Advanced delivery systems, particularly those based on nanotechnology, offer a promising solution to these limitations. mdpi.com By encapsulating or conjugating this compound with nanomaterials, its stability can be enhanced, its therapeutic window extended, and its delivery to infection sites can be targeted. frontiersin.org
Various nanomaterials, including polymeric nanoparticles and metallic nanoparticles, have been explored for the delivery of AMPs. frontiersin.org
Polymeric Nanoparticles: Biocompatible and biodegradable polymers such as chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA) can be formulated into nanoparticles that encapsulate AMPs. These systems protect the peptide from enzymatic degradation and can be designed for controlled release. frontiersin.org
Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles have their own intrinsic antimicrobial properties and can act synergistically when combined with AMPs. frontiersin.org They offer a large surface area for peptide conjugation, improving the local concentration of the peptide and enhancing its efficacy. frontiersin.org
These nanotechnology-based formulations can improve the pharmacokinetic profile of this compound, increase its accumulation at infection sites, and reduce potential systemic toxicity. frontiersin.org The development of such advanced delivery systems is a critical step in translating the in vitro potency of this compound into effective in vivo therapies.
Resistance Development Mechanisms Against this compound
While AMPs are generally considered less prone to resistance development than conventional antibiotics, bacteria can and do evolve mechanisms to evade them. mdpi.comnih.gov Understanding these mechanisms is vital for the long-term viability of this compound as a therapeutic. Resistance can be intrinsic or acquired through genetic mutation. nih.gov
Studies on Pseudomonas aeruginosa have shown that resistance to this compound can evolve readily under laboratory conditions. fu-berlin.deplos.org General mechanisms of bacterial resistance to cationic AMPs include:
Modification of the Cell Surface: Bacteria can alter the net charge of their cell envelope to repel the cationic peptide. This is often achieved by modifying negatively charged components like lipopolysaccharide (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. mdpi.com
Efflux Pumps: Some bacteria utilize membrane pumps to actively expel AMPs from the cell. The RosA/RosB efflux pump in Yersinia enterocolitica has been implicated in the efflux of this compound. mdpi.com
Proteolytic Degradation: Bacteria may secrete proteases that specifically degrade the peptide before it can reach its target. mdpi.com
Interestingly, studies have also revealed patterns of cross-resistance and collateral sensitivity. Strains of P. aeruginosa that evolved resistance to other peptides, such as melittin (B549807) and pexiganan, also showed cross-resistance to this compound. fu-berlin.debiorxiv.orgnih.gov Conversely, strains that became resistant to this compound developed increased susceptibility (collateral sensitivity) to other peptides, including pexiganan. fu-berlin.debiorxiv.orgnih.gov This phenomenon could be exploited in combination therapies to mitigate the emergence of resistance.
Table 2: Bacterial Resistance Strategies Relevant to this compound
| Resistance Mechanism | Description | Example | Citations |
|---|---|---|---|
| Efflux Pumps | Membrane proteins that actively transport the peptide out of the bacterial cell. | The RosA/RosB pump in Yersinia enterocolitica can efflux this compound. | mdpi.com |
| Cell Surface Modification | Altering the net surface charge (e.g., of LPS) to be less negative, thus repelling the cationic peptide. | A general mechanism against cationic AMPs. | mdpi.com |
| Proteolytic Degradation | Secretion of enzymes (proteases) that cleave and inactivate the peptide. | A general mechanism against AMPs. | mdpi.com |
| Cross-Resistance | Resistance to one peptide confers resistance to another. | P. aeruginosa evolved against melittin showed resistance to this compound. | fu-berlin.denih.gov |
| Collateral Sensitivity | Resistance to one peptide leads to increased susceptibility to another. | P. aeruginosa evolved against this compound showed sensitivity to pexiganan. | fu-berlin.debiorxiv.org |
Translation to Clinical Applications and Regulatory Considerations
The ultimate goal of this compound research is its successful translation into clinical use. The peptide has several promising attributes, including potent, broad-spectrum activity and, notably, low hemolytic activity and toxicity against mammalian cells. frontiersin.orgmdpi.com Its potential applications are also expanding, with studies demonstrating antiviral activity against viruses like the porcine reproductive and respiratory syndrome virus (PRRSV).
However, the path to clinical approval is challenging. frontiersin.org Like many AMPs, native this compound suffers from a short half-life and poor stability in the body. frontiersin.org The high cost of production remains a major economic hurdle. frontiersin.org Furthermore, any recombinantly produced peptide intended for human use must undergo rigorous evaluation to meet strict regulatory requirements, including comprehensive safety, toxicity, and immunogenicity testing. frontiersin.org The potential for an immunogenic response to a non-human peptide is a significant consideration for regulatory bodies. Overcoming these scientific, economic, and regulatory hurdles will require continued innovation in production, formulation, and preclinical and clinical trial design. nih.gov
Q & A
Basic: What experimental methodologies are commonly used to determine the minimum inhibitory concentration (MIC) of Cecropin P1 against bacterial pathogens?
Answer: The MIC is typically assessed using broth microdilution assays. Key steps include:
- Bacterial strains : Select target pathogens (e.g., Pseudomonas aeruginosa, E. coli) and standardize inoculum density (e.g., 1–5 × 10⁵ CFU/mL) .
- Concentration gradient : Prepare 2-fold serial dilutions of this compound (e.g., 0.5–128 µg/mL) in Mueller-Hinton broth.
- Endpoint determination : MIC is the lowest concentration inhibiting visible growth after 18–24 hours. Statistical validation (e.g., boxplots, ANOVA) should accompany data to account for biological replicates and variability .
Advanced: How can researchers address discrepancies in reported MIC values of this compound across studies?
Answer: Discrepancies arise from variables such as:
- Bacterial resistance mechanisms : Efflux pumps or membrane modifications (e.g., lipid A alterations in Gram-negative bacteria) reduce susceptibility .
- Assay conditions : pH, temperature, and cation concentrations (e.g., Mg²⁺) influence peptide stability and activity. Standardize protocols using CLSI guidelines .
- Peptide purity : HPLC or mass spectrometry validates this compound integrity, as impurities (e.g., truncated peptides) skew results .
Basic: What molecular techniques are employed to express and purify recombinant this compound in eukaryotic systems?
Answer: A common workflow includes:
- Gene synthesis : Design codon-optimized sequences (e.g., using pig-derived codon preferences) and amplify via PCR .
- Vector cloning : Insert the gene into eukaryotic plasmids (e.g., pcDNA3.1+) using restriction enzymes (e.g., EcoRI/XhoI). Validate via Sanger sequencing .
- Expression and purification : Transfect mammalian cells (e.g., HEK293), harvest supernatant, and purify via affinity chromatography (e.g., His-tag systems) .
Advanced: What strategies optimize the in vivo stability and bioavailability of this compound in mammalian models?
Answer: Approaches include:
- Chemical modifications : PEGylation or D-amino acid substitution to resist proteolytic degradation .
- Encapsulation : Use liposomes or nanoparticles to enhance tissue penetration and prolong half-life .
- Pharmacokinetic profiling : Monitor plasma clearance rates and tissue distribution using radiolabeled peptides .
Basic: How is this compound’s mechanism of action against bacterial membranes characterized?
Answer: Techniques include:
- Membrane permeability assays : Use fluorescent dyes (e.g., SYTOX Green) to detect cytoplasmic leakage in real time .
- Electron microscopy : Visualize membrane disruption via TEM or SEM after peptide exposure .
- Liposome models : Synthesize artificial membranes with bacterial-like lipid compositions to study pore formation .
Advanced: How can researchers design experiments to evaluate this compound’s efficacy in diabetic wound healing models?
Answer: Apply the PICOT framework :
- Population : Diabetic rats with induced ulcers (e.g., streptozotocin-treated Wistar rats) .
- Intervention : Topical application of this compound (e.g., 1% w/w in hydrogel) .
- Comparison : Control groups treated with saline or standard antibiotics (e.g., cefazolin) .
- Outcome : Measure wound closure rate, histopathology (e.g., collagen deposition), and bacterial load .
- Time : Assess outcomes over 14 days with daily monitoring .
Basic: What in vitro models are used to study this compound’s antiviral activity?
Answer: Common models include:
- Cell lines : Porcine alveolar macrophages (PRRSV studies) or Vero cells (enveloped viruses) .
- Attachment inhibition assays : Pre-treat viruses with this compound before infecting cells; quantify viral RNA via qRT-PCR .
- Plaque reduction tests : Measure viral titer reduction in peptide-treated vs. untreated groups .
Advanced: How can conflicting data on this compound’s cytotoxicity in mammalian cells be resolved?
Answer: Mitigate discrepancies by:
- Dose-response profiling : Establish a therapeutic index (e.g., LD₅₀/IC₅₀ ratio) using MTT or LDH assays .
- Cell type specificity : Test primary cells (e.g., human keratinocytes) alongside immortalized lines to assess variability .
- Exposure time : Short-term vs. prolonged exposure may differentially impact viability; standardize protocols .
Basic: What bioinformatics tools assist in predicting this compound’s interactions with microbial targets?
Answer: Utilize:
- Molecular docking : Software like AutoDock Vina to model peptide-lipid interactions .
- Sequence alignment : Compare this compound with homologous peptides (e.g., cecropin A) to identify conserved domains .
- Antimicrobial prediction servers : Tools like CAMPR3 or APD3 estimate potency and selectivity .
Advanced: What statistical methods are critical for analyzing this compound’s dose-dependent effects in multi-omics studies?
Answer: Employ:
- Multivariate analysis : PCA or PLS-DA to identify correlations between peptide concentration and transcriptomic/proteomic changes .
- Survival analysis : Kaplan-Meier curves for in vivo efficacy studies (e.g., sepsis models) .
- Meta-analysis : Aggregate data from independent studies to resolve inconsistencies in efficacy metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
